1-(3-Chloropropyl)cyclopentane-1-carbaldehyde
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Overview
Description
1-(3-Chloropropyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C9H15ClO. It is a cyclopentane derivative with a chloropropyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 3-chloropropylmagnesium bromide, followed by oxidation to form the aldehyde group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(3-Chloropropyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(3-Chloropropyl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloropropyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)cyclopentane-1-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The chloropropyl group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the chloropropyl group.
1-Cyclopentene-1-carboxaldehyde: Contains a double bond in the cyclopentane ring.
3-Chloropropylcyclopentane: Lacks the aldehyde functional group.
Uniqueness: 1-(3-Chloropropyl)cyclopentane-1-carbaldehyde is unique due to the presence of both the chloropropyl group and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H15ClO |
---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
1-(3-chloropropyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H15ClO/c10-7-3-6-9(8-11)4-1-2-5-9/h8H,1-7H2 |
InChI Key |
MJECZJFDYMVULO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCCCl)C=O |
Origin of Product |
United States |
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